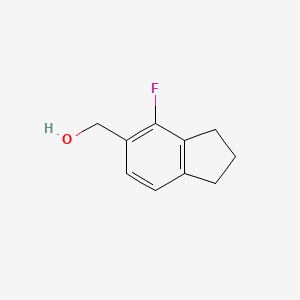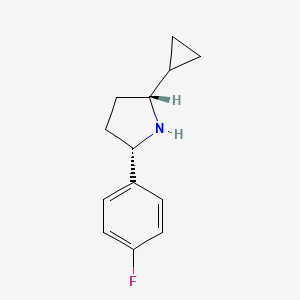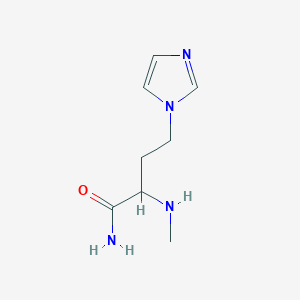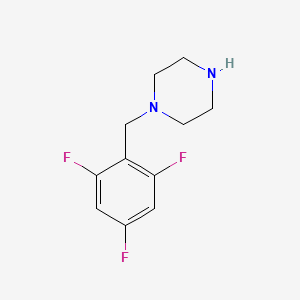
1-(2,4,6-Trifluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trifluorobenzyl)piperazine is a chemical compound with the molecular formula C11H13F3N2. It is a derivative of piperazine, where the benzyl group is substituted with three fluorine atoms at the 2, 4, and 6 positions.
Preparation Methods
The synthesis of 1-(2,4,6-Trifluorobenzyl)piperazine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2,4,6-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or imines
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4,6-Trifluorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of proteins, modulating their activity .
Comparison with Similar Compounds
1-(2,4,6-Trifluorobenzyl)piperazine can be compared with other fluorinated piperazine derivatives, such as:
- 1-(2,4-Difluorobenzyl)piperazine
- 1-(2,6-Difluorobenzyl)piperazine
- 1-(2,4,6-Trimethylbenzyl)piperazine
These compounds share similar structural features but differ in the number and position of fluorine atoms or other substituents. The presence of three fluorine atoms in this compound makes it more electron-withdrawing and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C11H13F3N2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[(2,4,6-trifluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-8-5-10(13)9(11(14)6-8)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2 |
InChI Key |
WMBACWKFRNEOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


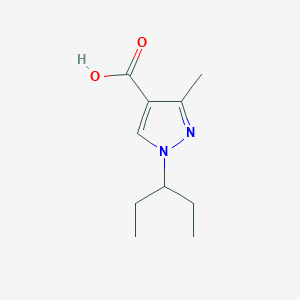
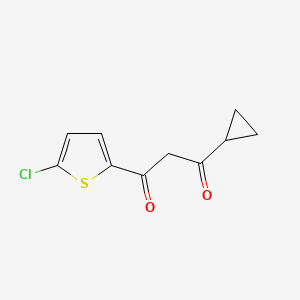
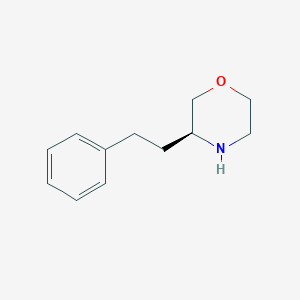

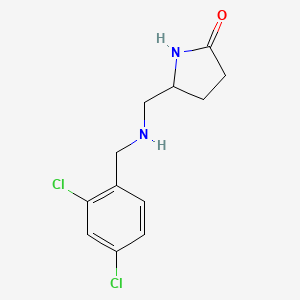
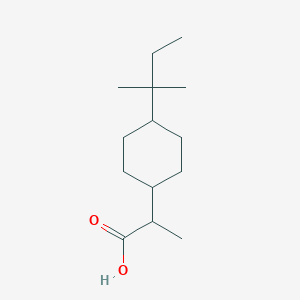
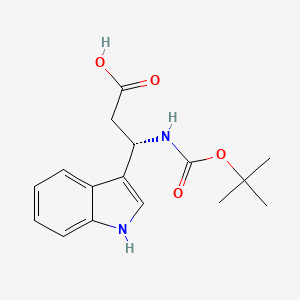
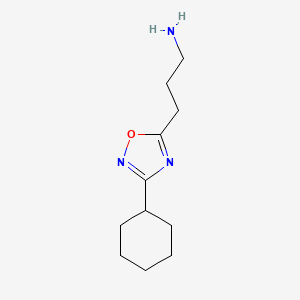
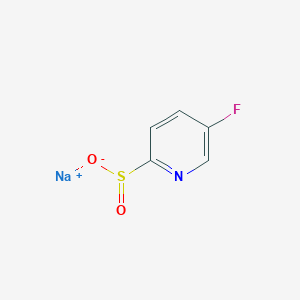
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
